molecular formula C10H13N3O2 B6257748 1-[2-(1H-imidazol-5-yl)ethyl]piperidine-2,6-dione CAS No. 1464897-15-1

1-[2-(1H-imidazol-5-yl)ethyl]piperidine-2,6-dione

Cat. No.: B6257748
CAS No.: 1464897-15-1
M. Wt: 207.23 g/mol
InChI Key: DYKZYSKWOHKZMF-UHFFFAOYSA-N
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Description

1-[2-(1H-Imidazol-5-yl)ethyl]piperidine-2,6-dione is a heterocyclic glutarimide derivative with a piperidine-2,6-dione core substituted at the 1-position by a 2-(1H-imidazol-5-yl)ethyl group. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive molecules targeting immune modulation and inflammatory pathways.

Properties

CAS No.

1464897-15-1

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

1-[2-(1H-imidazol-5-yl)ethyl]piperidine-2,6-dione

InChI

InChI=1S/C10H13N3O2/c14-9-2-1-3-10(15)13(9)5-4-8-6-11-7-12-8/h6-7H,1-5H2,(H,11,12)

InChI Key

DYKZYSKWOHKZMF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCC2=CN=CN2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(1H-imidazol-5-yl)ethyl]piperidine-2,6-dione involves several steps. One common synthetic route includes the reaction of imidazole derivatives with piperidine-2,6-dione under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1-[2-(1H-imidazol-5-yl)ethyl]piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[2-(1H-imidazol-5-yl)ethyl]piperidine-2,6-dione has a wide range of scientific research applications:

    Drug Development: It has been used to synthesize novel compounds with potential therapeutic applications.

    Enzyme Inhibition Studies: This compound is used to identify inhibitors of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs.

    Structural Studies: It is used to study the structure of proteins and other macromolecules.

Mechanism of Action

The mechanism of action of 1-[2-(1H-imidazol-5-yl)ethyl]piperidine-2,6-dione involves its interaction with cytochrome P450 enzymes. It binds to the active site of the enzyme, preventing it from performing its normal function. At low concentrations, it acts as an inhibitor, while at higher concentrations, it can act as an agonist, stimulating the activity of the enzyme. Additionally, it has been shown to increase the production of nitric oxide, leading to increased blood flow and improved cardiovascular health.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1-substituted piperidine-2,6-diones. Below is a comparative analysis of its structural and functional analogs:

Structural Analogues
Compound Name Substituent at 1-Position Key Structural Differences
1-[2-(1H-Imidazol-5-yl)ethyl]piperidine-2,6-dione 2-(1H-Imidazol-5-yl)ethyl Imidazole ring (5-position substitution)
1-[2-(1H-Imidazol-4-yl)ethyl]piperidine-2,6-dione 2-(1H-Imidazol-4-yl)ethyl Imidazole ring (4-position substitution)
1-[2-(2-Pyrrolidinyl)ethyl]piperidine-2,6-dione 2-(2-Pyrrolidinyl)ethyl Pyrrolidine ring instead of imidazole

Key Observations :

  • The imidazole substitution position (4- vs. For example, the 4-substituted analog () is patented for treating steroid-resistant conditions and cough , while the 5-substituted variant’s specific applications remain less documented.

Critical Analysis :

  • This highlights the importance of imidazole ring orientation in targeting cytokine pathways .
  • The pyrrolidine analog () lacks the imidazole’s aromaticity, which may explain its narrower focus on upper airway diseases rather than systemic immune conditions .
Pharmacokinetic and Physicochemical Properties

Limited comparative data exist, but general trends can be inferred:

  • Solubility : The imidazole-containing compounds likely exhibit lower solubility than the pyrrolidine analog due to aromatic stacking tendencies.
  • Metabolic Stability : The 5-substituted imidazole may undergo slower hepatic metabolism compared to the 4-substituted isomer, as electron density differences could affect cytochrome P450 interactions.

Biological Activity

1-[2-(1H-imidazol-5-yl)ethyl]piperidine-2,6-dione, a compound with the CAS number 1464897-15-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, applications in drug development, and relevant research findings.

This compound is characterized by the following properties:

PropertyValue
Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
IUPAC Name This compound
CAS No. 1464897-15-1
Solubility Soluble in water and organic solvents

The compound features a piperidine ring fused with an imidazole moiety, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with cytochrome P450 enzymes. These enzymes play a significant role in drug metabolism and are critical targets in pharmacology. The compound acts as an inhibitor at low concentrations, blocking the enzyme's active site and preventing normal function. At higher concentrations, it can act as an agonist, stimulating enzyme activity.

Additionally, this compound has been shown to enhance nitric oxide production, which may contribute to improved cardiovascular health by promoting vasodilation and increased blood flow.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various piperidine derivatives, including this compound. The compound has demonstrated significant antibacterial and antifungal activities against various strains:

  • Antibacterial Activity : It exhibited effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Minimum inhibitory concentration (MIC) values were reported as low as 0.0039 mg/mL for certain derivatives .
  • Antifungal Activity : The compound also showed activity against fungi such as Candida albicans, with varying MIC values depending on the structural modifications made to the piperidine ring .

Enzyme Inhibition Studies

The compound is utilized in enzyme inhibition studies to identify potential inhibitors of cytochrome P450 enzymes. This research is critical for understanding drug interactions and metabolic pathways in pharmacology.

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of piperidine derivatives, this compound was evaluated alongside other compounds. Results indicated that this compound had superior activity against E. coli with an MIC value of 0.0048 mg/mL and against Bacillus mycoides with an MIC value of 0.0098 mg/mL .

Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with cytochrome P450 enzymes. The results demonstrated that the compound could effectively inhibit enzyme activity at lower concentrations while enhancing activity at higher concentrations, suggesting a dual role that could be exploited for therapeutic purposes.

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